![molecular formula C9H16ClNO2 B13570372 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride
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Overview
Description
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This structure is of significant interest due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method is the cyclization of tropinone derivatives, which can be achieved through various catalytic and non-catalytic processes . The stereochemical control in these reactions is crucial and can be achieved through enantioselective methodologies .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octane: This compound has a methyl group at the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is unique due to its specific acetic acid moiety, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid; hydrochloride, also known by its CAS number 2702358-35-6, is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and inflammatory conditions. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- Purity : >95%
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and inflammation. It has been identified as a promising inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.
Key Findings:
- NAAA Inhibition : The compound exhibits potent inhibition of human NAAA, with an IC50 value reported in the low nanomolar range (e.g., 0.042 μM) . This inhibition leads to increased levels of PEA, thereby enhancing its anti-inflammatory effects.
- Selectivity : The compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only moderate inhibition observed at higher concentrations .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclo structure can significantly influence biological activity. For instance, certain substitutions on the bicyclic core have been shown to enhance selectivity and potency against NAAA.
Compound | Structure Modification | IC50 (μM) | Selectivity |
---|---|---|---|
ARN16186 | Basic azabicyclo core | 0.655 | Moderate |
ARN19689 | Ethoxymethyl substitution | 0.042 | High |
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound found that it effectively reduced inflammation in animal models by inhibiting NAAA activity, leading to elevated PEA levels and subsequent reduction in pain and inflammation markers .
Study 2: Neurological Implications
Another research highlighted the potential neuroprotective effects of the compound, suggesting that its ability to modulate endocannabinoid levels could be beneficial in treating neurodegenerative diseases .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
InChI Key |
WQWOGTFDLNZGME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CC(=O)O.Cl |
Origin of Product |
United States |
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